

Technical Support Center: Investigating Renal Toxicity of Casimersen in Animal Models

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Compound of Interest

Compound Name: Casimersen

Cat. No.: B15286145

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the assessment of renal toxicity of **Casimersen** in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the established renal toxicity profile of **Casimersen** in preclinical animal models?

A1: Preclinical studies in various animal models, including mice, rats, and monkeys, have identified the kidney as a primary target organ for **Casimersen** toxicity, particularly at higher, supratherapeutic doses.[1][2] The observed renal toxicities were not seen in human clinical trials.[3][4][5] Key histopathological findings in animals include:

- Renal tubular degeneration[1][2]
- Cytoplasmic basophilia and microvacuolation in the kidney[2]
- Tubular vacuolation

Q2: At what dosages has renal toxicity been observed in animal studies?

A2: Renal toxicity in animal models has been shown to be dose-dependent. The following table summarizes key findings from nonclinical toxicology studies.

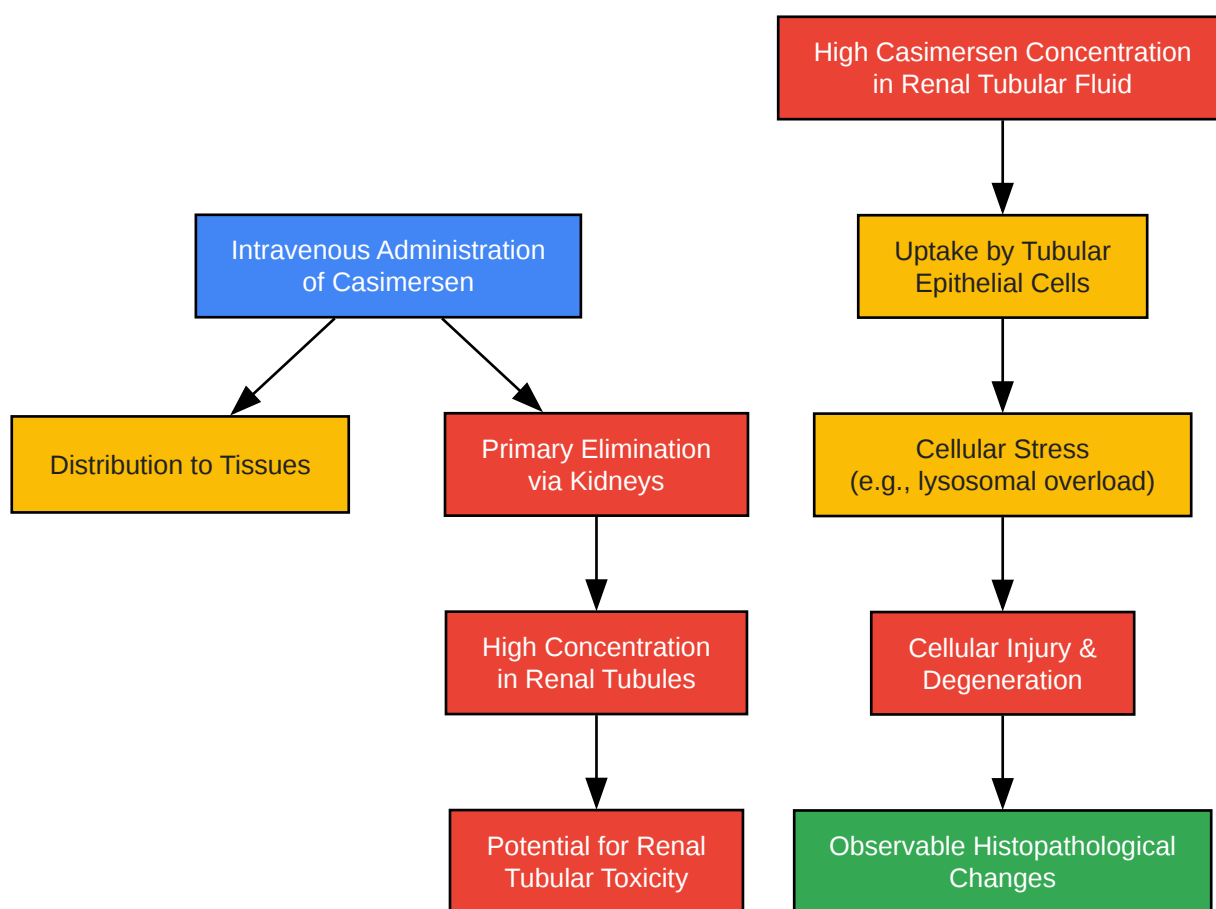
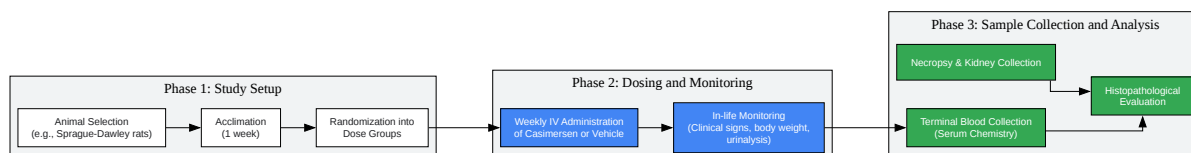
Animal Model	Dosing Regimen	Route of Administration	Observed Renal Effects	Reference
Juvenile Rats	0, 100, 300, 900 mg/kg once a week for 10 weeks	Intravenous	Renal tubular degeneration at 900 mg/kg.[1] Tubular vacuolation at all doses, with cytoplasmic basophilic granules and degeneration/necrosis at 300 and 900 mg/kg.	[1]
Male Rats	0, 250, 500, 1000, 2000 mg/kg weekly for 13 weeks	Intravenous	Renal tubular degeneration at all doses. Increases in blood urea nitrogen at the highest dose. A no-effect dose was not identified.[2]	[2]
Male Mice	0, 12, 120, 960 mg/kg weekly for 12 weeks	Intravenous	Microscopic findings of cytoplasmic basophilia and microvacuolation at the highest dose.[2]	[2]
Male Mice	0, 300, 960, 2000 mg/kg weekly for 22 weeks	Intravenous	Renal tubular degeneration at all doses.[2]	[2]

Male Mice	0, 300, 600, 960 mg/kg weekly for 26 weeks	Subcutaneous	Renal tubular degeneration at all doses.[2]	[2]
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Q3: What is a recommended experimental protocol for assessing **Casimersen**-induced renal toxicity in a rodent model?

A3: A typical study to assess the renal toxicity of **Casimersen** would involve the following steps.

Experimental Workflow for **Casimersen** Renal Toxicity Study



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